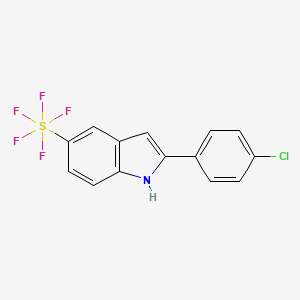
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, abbreviated as CFPI, is a synthetic compound that has been studied for its potential applications in scientific research. It is a halogenated indole derivative, a type of aromatic heterocyclic compound that has been used in various research fields. CFPI has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis of Pentafluorosulfanyl-Containing Indoles
Iakobson, Pošta, and Beier (2013) developed an atom-economical synthetic route to create 6- and 5-(pentafluorosulfanyl)1H-indoles, which could potentially include compounds similar to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole. This synthesis involves vicarious nucleophilic substitution (VNS) and catalytic hydrogenation, providing efficient access to 2-aryl substituted indoles with the pentafluorosulfanyl group (Iakobson, Pošta, & Beier, 2013).
XRD and DFT Studies of Novel Indole Derivatives
Tariq et al. (2020) synthesized and characterized novel indole-based derivatives, emphasizing their structural analysis using X-ray diffraction (XRD) and density functional theory (DFT). These studies provide insight into bond angles, lengths, and the electronic properties of such compounds, which are relevant to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole (Tariq et al., 2020).
Sulfanyl Radical Mediated Cyclization
Montevecchi and Navacchia (1998) explored sulfanyl radical-mediated cyclization of aminyl radicals to produce indoles. Their research contributes to understanding the chemical pathways and reactions that could be involved in the formation of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole (Montevecchi & Navacchia, 1998).
Applications in Material Science and Biology
Anion Receptor for Anion–π Interactions
Sun et al. (2014) investigated the potential of 7-Pentafluorophenyl-1H-indole, a compound with a structure similar to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, as an anion receptor for anion–π interactions. This research highlights the potential application of such compounds in material science, particularly in the study of molecular interactions (Sun et al., 2014).
Synthesis and Antimicrobial Evaluation
Chundawat et al. (2016) focused on synthesizing and evaluating difluoromethylated indole derivatives for their antimicrobial activities. Although the chemical structure differs from 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, this study illustrates the potential biological applications of indole derivatives in developing new antimicrobial agents (Chundawat et al., 2016).
Synthesis and Evaluation as Anticancer Agents
Fortes et al. (2016) conducted research on the synthesis of 3-thiocyanato-1H-indoles, evaluating their antiproliferative activity against various cancer cell lines. Their findings suggest the potential of indole derivatives, like 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, in cancer research (Fortes et al., 2016).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 2-(4-chlorophenyl)-5-pentafluorosulfanyl-1h-indole, have a broad range of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to different biological effects . For example, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to a range of outcomes, depending on the specific biological activity of the indole derivative.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given the diverse biological activities of indole derivatives, the effects can range from antiviral to anticancer effects, among others .
Action Environment
Environmental factors can significantly impact the action of a compound, including its absorption, distribution, metabolism, excretion, and overall therapeutic efficacy .
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSVHIMFYSGGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)
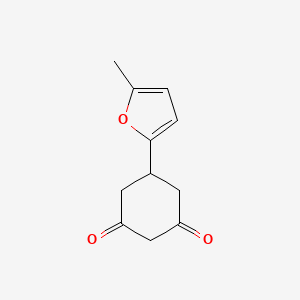

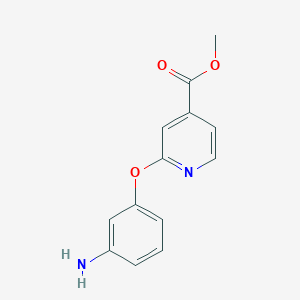
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)
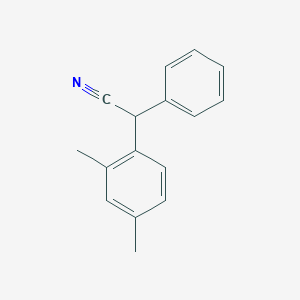
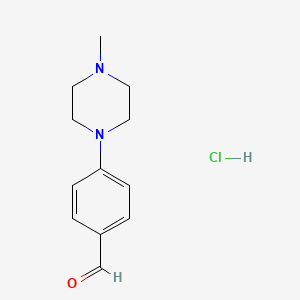
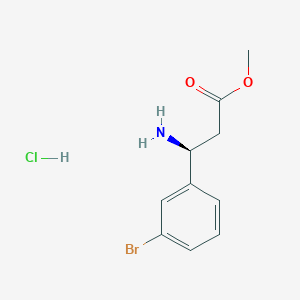
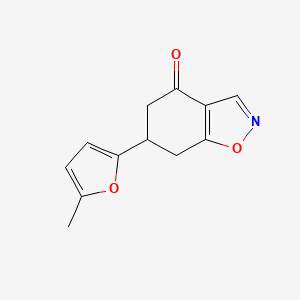
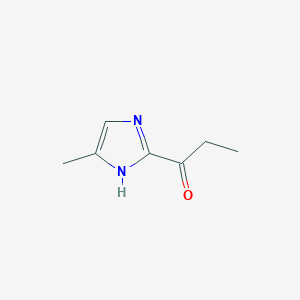
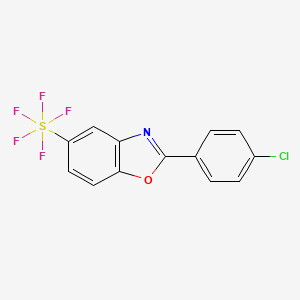
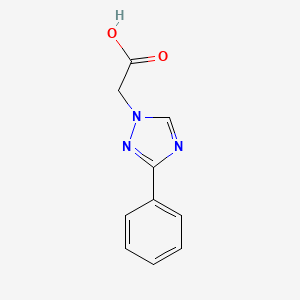
![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)